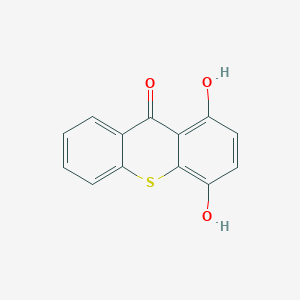

1,4-Dihydroxy-9H-thioxanthen-9-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dihydroxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPLCNKLLVUPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634575 | |

| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-80-4 | |

| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dihydroxy 9h Thioxanthen 9 One

Established Synthetic Routes for the Thioxanthone Core

The construction of the tricyclic thioxanthone system is a fundamental step in the synthesis of 1,4-dihydroxy-9H-thioxanthen-9-one. Over the years, several reliable methods have been established for this purpose.

Classical Condensation Strategies

Traditional approaches to thioxanthone synthesis often rely on condensation reactions. One of the most common methods involves the acid-catalyzed reaction of a thiosalicylic acid derivative with a suitably substituted aromatic partner. For instance, the reaction of thiosalicylic acid with 1,3,5-trihydroxybenzene, mediated by a Lewis acid like aluminum chloride, has been a known procedure for preparing 1,3-dihydroxy-9H-thioxanthen-9-one. uni-rostock.de These classical methods, while foundational, can sometimes be limited by harsh reaction conditions and may not be suitable for substrates with sensitive functional groups. nih.gov

Cyclization Reactions Involving Arylsulfanylbenzoic Acid and Benzoquinone Precursors

A significant advancement in the synthesis of 1,4-dihydroxy-9H-thioxanthen-9-one involves the cyclization of 2-[(2,5-dihydroxyphenyl)sulfanyl]benzoic acid. This precursor is prepared through the 1,4-addition of thiosalicylic acid to benzoquinone. uni-rostock.de This reaction proceeds via the nucleophilic attack of the sulfur atom onto the conjugated system of the quinone, followed by a rearrangement of the resulting adduct to yield the dihydroxy-substituted biphenyl (B1667301) sulfide (B99878). uni-rostock.de Subsequent intramolecular cyclization of this intermediate, often facilitated by a dehydrating agent, furnishes the desired 1,4-dihydroxy-9H-thioxanthen-9-one. uni-rostock.deresearchgate.net This method offers a more direct route to the 1,4-dihydroxy substitution pattern compared to some classical approaches. Recent studies have demonstrated that during the cyclization of arylsulfanylbenzoic acid and benzoquinone, the C-H fragments at the 1 and 4 positions of the 9H-thioxanthen-9-one ring can be substituted by hydroxyl groups, directly yielding 1,4-dihydroxy-9H-thioxanthen-9-one. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Bis(triflates)

Modern synthetic organic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the efficient construction of complex molecular architectures. This approach has been successfully applied to the synthesis of thioxanthone derivatives. The general strategy involves the conversion of the hydroxyl groups of a dihydroxythioxanthone into triflate (OTf) groups, which are excellent leaving groups in palladium-catalyzed reactions. The resulting bis(triflate) can then be subjected to various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce new carbon-carbon bonds. uni-rostock.denih.gov

For example, the bis(triflate) of a dihydroxythioxanthone can be coupled with a wide range of boronic acids (in the Suzuki-Miyaura reaction) or terminal alkynes (in the Sonogashira reaction) to afford diaryl- or dialkynyl-substituted thioxanthones, respectively. uni-rostock.denih.gov This methodology provides a powerful and versatile tool for accessing a diverse library of thioxanthone derivatives with tailored electronic and steric properties. The reaction conditions for these transformations are typically mild, and the reactions often proceed with high yields and functional group tolerance. organic-chemistry.orgnih.govpsu.edu

Table 1: Comparison of Synthetic Routes to the Thioxanthone Core

| Synthetic Route | Precursors | Key Transformation | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | Thiosalicylic acid derivatives, substituted arenes | Friedel-Crafts acylation/cyclization | Well-established, readily available starting materials | Harsh reaction conditions, limited functional group tolerance |

| Cyclization of Arylsulfanylbenzoic Acid | Thiosalicylic acid, benzoquinone | 1,4-addition followed by intramolecular cyclization | Direct route to 1,4-dihydroxy substitution | May require specific reaction conditions for high yields |

| Palladium-Catalyzed Cross-Coupling | Dihydroxythioxanthone, triflic anhydride, boronic acids/alkynes | Conversion to bis(triflate) followed by Suzuki/Sonogashira coupling | High efficiency, mild conditions, broad substrate scope, functional group tolerance | Multi-step process, cost of palladium catalyst |

Site-Selective Synthesis and Regiocontrol in Derivatization

Once the 1,4-dihydroxy-9H-thioxanthen-9-one core is synthesized, further functionalization is often desired to fine-tune its properties for specific applications. Achieving site-selective derivatization, where a particular position on the molecule is modified while others remain unchanged, is a key challenge and an area of active research.

Electronic and Steric Effects Influencing Reaction Outcomes

The regioselectivity of chemical reactions on the 1,4-dihydroxy-9H-thioxanthen-9-one scaffold is governed by a combination of electronic and steric factors. researchgate.netnih.govrsc.orgrsc.org The electron-donating hydroxyl groups and the electron-withdrawing carbonyl group create a specific electronic landscape across the aromatic rings. The interplay of these electronic effects can direct incoming reagents to particular positions. nih.gov

Steric hindrance also plays a crucial role in determining the site of reaction. nih.govrsc.orgresearchgate.net Bulky substituents already present on the thioxanthone core or on the incoming reagent can prevent reaction at sterically congested sites, thereby favoring attack at more accessible positions. The selection of appropriate protecting groups for the hydroxyl functions can also be used to modulate steric hindrance and direct the course of a reaction.

In the context of palladium-catalyzed cross-coupling reactions of bis(triflates), the oxidative addition of the palladium catalyst to the C-O bond of the triflate is a critical step. The rate of this step can be influenced by both electronic and steric factors. Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position. nih.gov

Preferential Reactivity at Specific Carbon Atoms

Research on the derivatization of substituted thioxanthones has provided insights into the preferential reactivity of specific carbon atoms. For instance, in site-selective Suzuki-Miyaura reactions of the bis(triflate) of 2,4'-bis(hydroxy)diphenyl sulfone, a related sulfur-containing aromatic compound, the reaction occurs preferentially at the C-4' position, which is less sterically hindered. nih.gov This suggests that in the case of 1,4-dihydroxy-9H-thioxanthen-9-one, the relative accessibility of the carbon atoms bearing the triflate groups would be a key determinant of the initial site of palladium insertion.

The ability to control the regioselectivity of these reactions is paramount for the rational design and synthesis of thioxanthone derivatives with specific structures and properties. By carefully considering the interplay of electronic and steric effects, and by choosing the appropriate reaction conditions and reagents, chemists can achieve a high degree of control over the derivatization of the 1,4-dihydroxy-9H-thioxanthen-9-one scaffold, opening up avenues for the development of new functional materials and biologically active compounds.

Chemical Modifications and Derivatization Pathways

The reactivity of the 1,4-dihydroxy-9H-thioxanthen-9-one scaffold, particularly at the sulfur atom, the carbonyl group, and the hydroxylated benzene (B151609) ring, allows for a range of chemical modifications. These transformations, including oxidation, reduction, and substitution, are crucial for creating new analogs and introducing varied functionalities.

Oxidation and reduction reactions targeting the thioxanthone core are fundamental strategies for producing analogs. The sulfur atom and the carbonyl group are the primary sites for these transformations.

Oxidation: The oxidation of the sulfide bridge in the thioxanthone scaffold is a common method for creating analogs. This process typically converts the thioxanthone to the corresponding thioxanthone 10,10-dioxide (a sulfone). This transformation significantly alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing. This modification can shift the absorption and emission maxima of the compound, which is particularly relevant in the development of fluorescent dyes and probes. nih.gov While the direct oxidation of 1,4-dihydroxy-9H-thioxanthen-9-one is not extensively detailed, the oxidation of pre-assembled thioxanthones is a well-established method for accessing thioxanthone 10,10-dioxides, thereby expanding the scope of compatible functional groups. nih.gov

Reduction: The reduction of the thioxanthone moiety can proceed at the carbonyl group. For instance, electrochemical reduction of related thioxanthone compounds, such as 2-methyl-9H-thioxanthene-9-one, results in the formation of persistent radical anions and subsequently dianions. rsc.org These reactions demonstrate the capacity of the thioxanthone system to accept electrons, a key feature in its application in organic electronics.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Oxidation | Oxidizing agents | Thioxanthone 10,10-dioxide | Alters electronic properties, shifts fluorescence nih.gov |

| Reduction | Electrochemical methods | Radical anion, Dianion | Electron-accepting capability for electronics rsc.org |

The hydroxyl groups on the 1,4-dihydroxy-9H-thioxanthen-9-one ring are prime locations for substitution reactions, enabling the introduction of a wide array of functional groups. These reactions are essential for building more complex molecular architectures.

A notable example is the polycondensation reaction between 1,4-dihydroxy-9H-thioxanthen-9-one and perfluorobiphenyl. In this reaction, the hydroxyl groups act as nucleophiles, leading to the synthesis of a new fluorinated thermally stable polyaryl ether. This demonstrates the utility of the hydroxyl functionalities in forming ether linkages and creating polymeric materials with specific electronic properties. researchgate.net

Furthermore, studies on other thioxanthone derivatives highlight the potential for substitution reactions. For example, 2-bromo-9H-thioxanthen-9-one can undergo Schiff base reactions with various amine compounds. jocpr.comresearchgate.net This suggests that if 1,4-dihydroxy-9H-thioxanthen-9-one were first halogenated, it could similarly be derivatized with a wide range of nitrogen-containing substituents.

| Reaction Type | Reactants | Functional Group Introduced | Product Example |

| Polycondensation | Perfluorobiphenyl | Aryl ether | Fluorinated polyaryl ether (FPAE-ThS) researchgate.net |

| Schiff Base Formation (on bromo-analog) | Amine compounds | Imine (Schiff base) | N-substituted thioxanthone derivatives jocpr.comresearchgate.net |

The electrochemical reduction of thioxanthones provides insight into their electronic structure and reactivity. Studies on analogous compounds reveal a stepwise reduction process. The electrochemical reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide leads to the formation of stable radical anions and, for the dioxide, a dianion. rsc.org These intermediates possess strong absorption in the UV-VIS-NIR region and have been characterized using 3D spectroelectrochemistry. rsc.org

Similarly, the electrochemical behavior of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, a structurally related quinone, shows successive two one-electron reductions. This process forms a semiquinone radical from the dianion and the parent quinone through a comproportionation reaction. researchgate.net The reduction mechanism is often influenced by the solvent and pH. In aqueous buffers, the reduction can be a one-step, two-electron process, which may or may not involve protons depending on the pH. researchgate.net These findings suggest that the electrochemical reduction of 1,4-dihydroxy-9H-thioxanthen-9-one likely proceeds through similar one-electron transfer steps, forming a semiquinone radical anion and a dianion, which can be characterized by their distinct spectroscopic signatures.

| Intermediate | Method of Generation | Characterization Technique | Key Finding |

| Radical Anion | First electrochemical reduction | 3D Spectroelectrochemistry, DFT rsc.org | Persistent species with strong optical absorption. rsc.org |

| Dianion | Second electrochemical reduction | 3D Spectroelectrochemistry, DFT rsc.org | Exhibits intense electronic transitions. rsc.org |

| Semiquinone Radical | Comproportionation reaction | Cyclic Voltammetry researchgate.net | Formed from the quinone and its dianion. researchgate.net |

The thioxanthone scaffold serves as a template for the construction of more complex, fused heterocyclic systems. The functional groups on 1,4-dihydroxy-9H-thioxanthen-9-one can be exploited to build new rings onto the core structure.

A prime example is the synthesis of a fluorinated polyaryl ether with electron-withdrawing thioxanthenone in-chain blocks (FPAE-ThS). This material was synthesized through the interaction of 1,4-dihydroxy-9H-thioxanthene-9-one with perfluorobiphenyl, effectively incorporating the thioxanthone unit into a larger polymer chain. researchgate.net

Research on other thioxanthone derivatives further illustrates the synthetic possibilities. For instance, reacting 2-bromo thioxanthone with various amines, such as 1,2-diaminophenyl, 2-aminobenzothiazole, or tryptophan, in the presence of an acid catalyst, yields novel derivatives where a new heterocyclic ring system is fused or attached to the thioxanthone core via a Schiff base linkage. jocpr.comresearchgate.net Efficient methods have also been developed for synthesizing aza-analogues of 9H-thioxanthen-9-ones, such as 5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-ones, from halo-pyridines. researchgate.net These strategies could potentially be adapted to 1,4-dihydroxy-9H-thioxanthen-9-one to create a variety of novel, complex heterocyclic structures.

1,4-Dihydroxy-9H-thioxanthen-9-one as a Key Building Block in Organic Synthesis

1,4-Dihydroxy-9H-thioxanthen-9-one is a valuable organic building block, a foundational molecule used for the assembly of more complex molecular architectures. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites—the hydroxyl groups, the aromatic rings, and the thioxanthone core itself—which allow for its incorporation into larger systems. researchgate.net

The synthesis of a fluorinated polyaryl ether with in-chain thioxanthone units is a clear demonstration of its role as a building block. researchgate.net In this synthesis, the difunctional nature of 1,4-dihydroxy-9H-thioxanthen-9-one allows it to act as a monomer in a polycondensation reaction, leading to a polymer with tailored electronic properties for potential use in memory devices. researchgate.net

The broader family of thioxanthone derivatives serves as crucial components in the development of materials for organic electronics, such as thermally activated delayed fluorescence emitters, and as photocatalysts for polymerization processes like those used in 3D printing. nih.govmdpi.com Polyketone compounds, a class to which this molecule belongs, are powerful building blocks for creating a variety of functional materials, including N-doped polyaromatic hydrocarbons. nih.gov The presence of the hydroxyl functional groups on 1,4-dihydroxy-9H-thioxanthen-9-one provides specific points of attachment and reactivity, making it a targeted building block for creating complex, functional molecules and materials. researchgate.net

Mechanistic Elucidation of 1,4 Dihydroxy 9h Thioxanthen 9 One S Biological Activities Non Clinical Investigations

Interactions with Intracellular Molecular Targets

The interaction of 1,4-Dihydroxy-9H-thioxanthen-9-one with key cellular components is a critical area of interest for understanding its potential biological effects.

Direct and Indirect Interactions with Deoxyribonucleic Acid (DNA)

There is currently no specific information available from the conducted searches detailing the direct or indirect interactions of 1,4-Dihydroxy-9H-thioxanthen-9-one with DNA. While some thioxanthone derivatives have been shown to bind to DNA, specific studies on the 1,4-dihydroxy variant are lacking.

Modulation of Enzymatic Activities Involved in Cellular Processes

Detailed studies on how 1,4-Dihydroxy-9H-thioxanthen-9-one modulates the activity of specific enzymes involved in cellular processes could not be retrieved. The broader family of xanthone (B1684191) and thioxanthone derivatives are known to interact with multiple protein receptors, including protein kinases and cyclooxygenases, but specific data for this compound is not available.

Inhibition of DNA Topoisomerases I and II (for related thioxanthone agents)

While there is no direct evidence for 1,4-Dihydroxy-9H-thioxanthen-9-one, some of its derivatives have been investigated for their effects on DNA topoisomerases. For instance, certain aminated derivatives of 10,10-dioxothioxanthen-9-one, synthesized from 1,4-dihydroxy-9H-thioxanthen-9-one, have been evaluated for their ability to inhibit topoisomerase II. In these studies, derivatives with a phenolic hydroxy group demonstrated potent inhibition of topoisomerase II. However, it is crucial to note that this activity is reported for the derivatives and not the parent compound itself. The general class of xanthones has also been recognized for inhibiting topoisomerases.

Role of Redox Reactions in Biological Activity

The role of redox reactions in the biological activity of 1,4-Dihydroxy-9H-thioxanthen-9-one has not been specifically elucidated in the available research. The presence of dihydroxy- and thio- functionalities suggests potential for redox activity, but experimental evidence is needed to confirm this.

In Vitro Cellular Responses and Pathways

The cellular responses to 1,4-Dihydroxy-9H-thioxanthen-9-one are a key aspect of its potential as a biologically active agent.

Induction of Apoptosis in Cancer Cell Lines through Caspase Pathway Activation

There is no specific information available from the conducted searches on the induction of apoptosis or the activation of the caspase pathway in cancer cell lines by 1,4-Dihydroxy-9H-thioxanthen-9-one. The general anticancer activity of xanthone derivatives is often linked to the induction of apoptosis through the activation of caspases. However, without specific studies on the 1,4-dihydroxy thioxanthenone, its pro-apoptotic potential remains unconfirmed.

Cytotoxicity Against Cancer Cell Lines (e.g., Breast, Colon)

While specific research on the cytotoxic effects of 1,4-Dihydroxy-9H-thioxanthen-9-one against breast and colon cancer cell lines is limited, the broader class of thioxanthenes and related xanthones has demonstrated notable anticancer properties. Studies on various derivatives have shown their potential to inhibit the growth of cancer cells. For instance, certain aminated thioxanthone derivatives have been found to be highly effective at causing growth inhibition in chronic myelogenous leukemia cell lines. nih.gov One such derivative, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one, exhibited a GI50 concentration of 1.90 μM in the K562Dox cell line, which was six times lower than that of the established chemotherapy drug doxorubicin. nih.gov

Furthermore, the structural analogues, xanthones, have also been investigated. A study on furanoxanthones isolated from Garcinia picrorhiza showed that these compounds possess cytotoxic activities. mdpi.com For example, gerontoxanthone C hydrate (B1144303) and 3′-hydroxycalothorexanthone demonstrated inhibitory effects on nitric oxide production in RAW 264.7 and BV-2 cells, which can be relevant in the context of inflammation-associated cancers. mdpi.com

Although these findings are promising for the thioxanthene (B1196266) and xanthone classes of compounds, further research is required to specifically evaluate the cytotoxic profile of 1,4-Dihydroxy-9H-thioxanthen-9-one against breast, colon, and other cancer cell lines to determine its potential as an anticancer agent.

Disruption of Mitochondrial Function and Reactive Oxygen Species (ROS) Generation

The role of 1,4-Dihydroxy-9H-thioxanthen-9-one in mitochondrial function and the generation of reactive oxygen species (ROS) is an area of active investigation. While direct studies on this specific isomer are not extensively available, research on a closely related isomer, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), provides significant insights. A study on 1,2-DHX revealed that it possesses mitochondrial antioxidant activity, mitigating rotenone-induced oxidative stress in macrophages by up to 40%. mdpi.comresearchgate.net This suggests that the dihydroxy substitution pattern on the xanthenone scaffold can play a role in modulating mitochondrial function and protecting against oxidative damage.

Mitochondrial thioredoxin (mtTrx) is a key protein in regulating the mitochondrial redox state, and its oxidation can lead to mitochondrial damage and cell death. nih.gov The depletion of another related protein, thioredoxin 2 (Trx2), has been shown to enhance mitochondrial ROS generation and increase mitochondrial respiration flux. nih.gov Given the structural similarities, it is plausible that 1,4-Dihydroxy-9H-thioxanthen-9-one could also interact with mitochondrial components and influence ROS homeostasis, although the precise nature of this interaction requires specific investigation.

Anti-inflammatory Mechanism Research

Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory potential of thioxanthenes is a significant area of research. ontosight.ai Again, studies on the isomer 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) offer valuable information. 1,2-DHX has been shown to possess anti-inflammatory properties by inhibiting the synthesis of key pro-inflammatory mediators. mdpi.comresearchgate.net In studies using human macrophages, 1,2-DHX significantly decreased the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). mdpi.comresearchgate.net At a concentration of 100 μM, 1,2-DHX reduced IL-6 production by 34.7 ± 3.7%. mdpi.com This inhibitory effect on pro-inflammatory cytokine production highlights the potential of dihydroxy-xanthen-ones as anti-inflammatory agents. The mechanism may involve interference with signaling pathways that lead to the expression of these cytokines, such as the NF-κB pathway, which is a major transcription factor for many inflammatory mediators. nih.gov

Modulation of Enzymes in the Inflammatory Response

The modulation of enzymes involved in the inflammatory cascade is another potential mechanism of action for thioxanthene derivatives. The aforementioned inhibition of prostaglandin E2 (PGE2) production by 1,2-dihydroxy-9H-xanthen-9-one suggests an interaction with cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.comresearchgate.net In a screening of compounds from Garcinia picrorhiza, a furanoxanthone derivative exhibited a 32.4 ± 7.9% inhibition of COX-1. mdpi.com While these results are for a related compound, they indicate that the xanthone and by extension, the thioxanthene scaffold, can interact with key inflammatory enzymes. Further studies are needed to elucidate the specific enzymatic targets of 1,4-Dihydroxy-9H-thioxanthen-9-one and its inhibitory profile.

Interactions with Efflux Transporters and Modulation of Drug Efflux

Efflux transporters, such as P-glycoprotein (P-gp), play a crucial role in multidrug resistance in cancer by actively pumping chemotherapeutic agents out of the cell. The thioxanthone scaffold has been identified as a promising structure for the development of P-gp inhibitors. A study on newly synthesized aminated thioxanthone derivatives demonstrated their effectiveness in inhibiting P-gp. nih.gov One of the most potent inhibitors, 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one, caused an accumulation of a P-gp substrate (rhodamine-123) similar to that of the known inhibitor verapamil. nih.gov This compound also decreased the ATP consumption by P-gp, indicating a direct interaction with the transporter's function. nih.gov

Another study showed that certain thioxanthone derivatives can induce the expression and activity of P-gp in Caco-2 cells. nih.gov This dual ability to both inhibit and induce P-gp suggests that the interaction of thioxanthenes with this transporter is complex and depends on the specific substitutions on the thioxanthene ring. These findings suggest that 1,4-Dihydroxy-9H-thioxanthen-9-one may also interact with efflux transporters, potentially modulating drug efflux and overcoming multidrug resistance, though this requires direct experimental verification.

Other Biological Mechanisms under Investigation

Beyond the aforementioned activities, research has uncovered other potential biological roles for 1,4-Dihydroxy-9H-thioxanthen-9-one. Notably, the compound has been identified as a strong electron acceptor. researchgate.net This property has been utilized in materials science, where it was used to synthesize a fluorinated polyaryl ether containing 1,4-dioxo-thioxanthene-9-one in-chain blocks for potential applications in polymer-based resistive memory devices. researchgate.net This highlights a unique area of investigation for this compound outside of direct therapeutic applications.

Additionally, the broader class of thioxanthenes is known for its antimicrobial properties. ontosight.ai While specific studies on the antimicrobial activity of 1,4-Dihydroxy-9H-thioxanthen-9-one are not detailed in the reviewed literature, this remains a potential area for future investigation.

Antifungal Activity Mechanisms

While direct studies on the antifungal mechanism of 1,4-Dihydroxy-9H-thioxanthen-9-one are not extensively available, research on related thioxanthone derivatives provides significant insights into its potential modes of action. The primary proposed mechanism centers on the disruption of the fungal cell membrane and the inhibition of key virulence factors.

A study on an amino-substituted thioxanthone derivative, 1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one, demonstrated that it exerts its antifungal effect against Candida albicans by altering the structural integrity of the cell membrane. Notably, this action does not involve binding to ergosterol, a common target for many antifungal drugs. This suggests an alternative mechanism of membrane disruption. Furthermore, this derivative was found to inhibit the dimorphic transition and biofilm formation, which are critical virulence factors for the pathogenicity of C. albicans.

The presence of hydroxyl groups in 1,4-Dihydroxy-9H-thioxanthen-9-one may also contribute to its antifungal activity. Research on other phenolic compounds, such as hydroxytyrosol (B1673988) analogs, has shown that they can directly disrupt the fungal cell membrane, leading to cell death. This disruptive capability is a plausible mechanism for 1,4-Dihydroxy-9H-thioxanthen-9-one as well.

Table 1: Investigated Antifungal Mechanisms of Thioxanthone Derivatives

| Compound/Class | Proposed Mechanism | Target Organism | Key Findings |

| 1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one | Cell membrane disruption (ergosterol-independent), Inhibition of dimorphism and biofilm formation | Candida albicans | Alters membrane integrity, reduces virulence. |

| Hydroxytyrosol Analogs | Direct disruption of the fungal cell membrane | Various fungi | Phenolic hydroxyl groups contribute to membrane damage. |

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, and its inhibition is a key strategy for treating conditions like Alzheimer's disease. While specific kinetic data for the inhibition of AChE by 1,4-Dihydroxy-9H-thioxanthen-9-one is not available in the reviewed literature, studies on the broader class of xanthones, the oxygen-containing analogs of thioxanthones, indicate that these scaffolds are actively investigated for AChE inhibitory potential.

The general mechanism of AChE inhibitors involves binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. Inhibitors can be reversible or irreversible, with therapeutic agents typically being reversible.

A study on a library of synthetic xanthones explored their potential as antifouling agents by assessing their ability to modulate AChE activity. This indicates that the xanthone, and by extension the thioxanthone, a scaffold, is recognized as a potential AChE inhibitor. The inhibitory activity of such compounds is often evaluated by determining their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Although specific inhibitory data for 1,4-Dihydroxy-9H-thioxanthen-9-one against tyrosinase is not documented in the available research, the general activity of related compounds suggests it as a potential candidate for tyrosinase inhibition.

The investigation of xanthone derivatives in the context of antifouling also included the assessment of their impact on tyrosinase activity. This highlights the potential of the (thio)xanthone core structure to interact with and modulate this enzyme. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, which can be elucidated through kinetic studies. The IC50 value is a standard measure of the potency of a tyrosinase inhibitor. For instance, a wide range of natural and synthetic compounds have been screened for their tyrosinase inhibitory activity, with IC50 values varying significantly based on their chemical structure.

Modulation of Protein Expression in Antifouling Contexts

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. The development of effective antifouling agents is a major research focus. Studies on xanthone derivatives have provided insights into their antifouling mechanisms, which may be relevant to 1,4-Dihydroxy-9H-thioxanthen-9-one.

One study investigated the antifouling properties of a library of synthetic xanthones against the mussel Mytilus galloprovincialis. The research delved into the molecular mechanisms by analyzing the proteome of mussel larvae exposed to the most potent antifouling xanthone compounds. This proteomic analysis revealed significant alterations in the expression levels of various proteins in the larvae. These changes in protein expression are indicative of the compound's interference with key physiological processes in the organism, leading to the prevention of settlement and adhesion. While this study focused on xanthones, the structural similarity to thioxanthones suggests that 1,4-Dihydroxy-9H-thioxanthen-9-one could potentially exert antifouling effects through similar mechanisms of protein expression modulation.

Structure Activity Relationship Sar and Computational Studies of 1,4 Dihydroxy 9h Thioxanthen 9 One and Its Analogues

Design and Synthesis of Structural Analogues for SAR Profiling

The generation of structural analogues of 1,4-Dihydroxy-9H-thioxanthen-9-one is fundamental to understanding its SAR. The synthetic strategy often begins with the creation of the core thioxanthenone structure, which can then be modified. A common method involves the cyclization of 2-[(2,5-dihydroxyphenyl)sulfanyl]benzoic acid, which is prepared from the 1,4-addition of thiosalicylic acid to benzoquinone. uni-rostock.de

To create a diverse library of compounds for SAR profiling, chemists employ various synthetic routes. One powerful technique is the Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully used on the bis(triflates) of 1,4-dihydroxy-9H-thioxanthen-9-one to produce a range of 1,4-arylated thioxanthones. researchgate.net This regioselective approach allows for the systematic introduction of different aryl groups, enabling a detailed investigation of how steric and electronic properties at these positions influence biological activity. The design of these analogues is rational, aiming to explore specific interactions within a biological target, such as hydrophobic pockets or regions requiring specific electronic characteristics.

Impact of Substituent Effects on Biological Activity and Physicochemical Parameters

The substituents on the thioxanthenone scaffold have a profound impact on the molecule's biological activity and physicochemical properties. Studies on the closely related xanthone (B1684191) and anthraquinone (B42736) scaffolds provide valuable insights. For instance, in xanthone derivatives, the number of hydroxyl groups is a significant descriptor correlated with anticancer activity. nih.gov The presence and position of methoxy (B1213986) groups have also been shown to modulate anticancer effects, with a 5-methoxy substituent leading to higher activity in some cases compared to the parent hydroxyl compound. nih.gov

For thioxanthenones, the introduction of aminoalkylamino side chains, particularly at the 1-position, has been a key strategy. The nature of these side chains—their length, branching, and the basicity of the terminal nitrogen—is critical for activity. These modifications significantly alter the molecule's LogP (lipophilicity) and its ability to form ionic interactions, which directly affects cell membrane permeability and target binding affinity. For example, a free amino group can facilitate passage through negatively charged cell membranes, enhancing bioavailability and potency. The substitution of these amino groups can, in turn, lead to varied effects based on the nature of the new moiety.

The following table illustrates hypothetical SAR trends based on common modifications to the thioxanthenone core, drawn from principles observed in related heterocyclic compounds.

| Modification | Position | Substituent Type | Expected Impact on Activity | Rationale |

| R1 | 1 | Small alkylamino chain | Increase | Enhances solubility and provides key interaction point. |

| R2 | 2 or 3 | Electron-withdrawing group (e.g., -Cl, -CF3) | Variable | Modifies electronic properties of the ring system. |

| R3 | 4 | O-Alkylation (e.g., -OCH3) | Decrease | Removes key hydrogen-bonding donor group. |

| R4 | 6 or 7 | Bulky aryl group | Variable | Probes for steric tolerance in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in predicting the potency of novel analogues and guiding further synthetic efforts.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that has been successfully applied to thioxanthen-9-one (B50317) derivatives to predict their antitumor activity. nih.gov In a notable study against pancreatic ductal adenocarcinoma, a CoMFA model was developed for a series of 1-[[2-(dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones. nih.gov

The process involves three key steps:

Alignment: The molecules in the dataset are aligned based on a common template structure. This can be achieved by root-mean-square (rms) fitting to a crystallographically determined structure or by aligning based on steric and electrostatic fields. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom.

Correlation: The resulting field values are correlated with the biological activity data (e.g., in vivo tumor growth inhibition) using statistical methods like Partial Least Squares (PLS).

The resulting CoMFA model generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For thioxanthenone derivatives, these models have demonstrated that both steric and electrostatic fields, along with the hydrophobicity (LogP), are significant contributors to their antitumor effects, yielding models with high predictive accuracy. nih.gov

Pharmacophore Modeling for Target Interaction Prediction

A pharmacophore is an abstract representation of the molecular features essential for biological activity. dergipark.org.trnih.gov Developing a pharmacophore model for 1,4-dihydroxy-9H-thioxanthen-9-one and its analogues helps in identifying novel, structurally diverse compounds with the potential for similar target interactions. dergipark.org.tr

The development of a ligand-based pharmacophore model typically follows these steps: nih.gov

Feature Identification: Key chemical features on the most active compounds are identified. For 1,4-dihydroxy-9H-thioxanthen-9-one, these would include:

Hydrogen Bond Donors (HBD): The hydroxyl groups at positions 1 and 4.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 9.

Aromatic Rings (Aro): The fused ring system.

Hydrophobic (Hyd) regions: The core aromatic structure.

Conformational Analysis & Superimposition: The flexible conformations of the active ligands are generated and aligned (superimposed) to find a common 3D arrangement of the identified pharmacophoric features. nih.gov

Hypothesis Generation: A pharmacophore hypothesis, which is a 3D model with specific distances and angles between the features, is generated.

Validation: The model is tested for its ability to distinguish active from inactive molecules.

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases to find new potential inhibitors. dergipark.org.tr

| Pharmacophoric Feature | Origin on 1,4-Dihydroxy-9H-thioxanthen-9-one | Potential Interaction with Target |

| Hydrogen Bond Donor (HBD) | 1-OH and 4-OH groups | Interacting with acceptor residues (e.g., Asp, Glu, backbone carbonyls) |

| Hydrogen Bond Acceptor (HBA) | 9-C=O group | Interacting with donor residues (e.g., Lys, Arg, Ser) |

| Aromatic Ring (Aro) | Tricyclic core | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

Theoretical Calculations of Electronic and Steric Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic and steric properties that govern the reactivity and interaction capabilities of 1,4-dihydroxy-9H-thioxanthen-9-one. tandfonline.com

Studies on closely related analogues, such as 1-fluoro-4-hydroxy-thioxanthen-9-one, have utilized DFT at the B3LYP/6-31G(d) level of theory to optimize molecular geometry (bond lengths and angles) and calculate key electronic parameters. tandfonline.com These calculations can determine:

Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity and the ability to participate in charge-transfer interactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential, e.g., around the hydroxyl protons) regions that are critical for molecular recognition.

Oxidation Potentials: DFT, combined with a solvation model, can accurately predict electrochemical properties like oxidation potentials, which are relevant for understanding potential mechanisms of action and metabolic stability. tandfonline.com

These theoretical properties are the foundation for the descriptors used in QSAR models, linking the fundamental electronic and steric nature of the molecule to its observed biological effect.

Molecular Docking and Simulation Approaches for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. biointerfaceresearch.comnih.gov For 1,4-dihydroxy-9H-thioxanthen-9-one and its analogues, docking studies are essential for hypothesizing their mechanism of action.

Given their structural similarity to known anticancer agents, thioxanthenones are often docked into the active sites of targets like protein kinases (e.g., VEGFR-2) and DNA topoisomerases. biointerfaceresearch.comnih.gov A typical docking study reveals:

Binding Pose: The most stable 3D orientation of the ligand within the target's binding pocket.

Binding Energy: A score that estimates the binding affinity, with lower (more negative) values indicating stronger binding.

Key Interactions: The specific non-covalent interactions that stabilize the complex. For 1,4-dihydroxy-9H-thioxanthen-9-one, these would likely include:

Hydrogen bonds between the 1-OH and 4-OH groups and amino acid residues.

Hydrogen bonds involving the 9-keto group.

π-π stacking or hydrophobic interactions involving the aromatic rings.

For example, docking of structurally similar 1,4-dihydroxyanthraquinone derivatives into the active site of topoisomerase II has demonstrated crucial interactions with the DNA-protein complex. nih.gov Similarly, docking of thioxanthene-based drugs into VEGFR-2 has elucidated the binding patterns responsible for their inhibitory effects. biointerfaceresearch.com These in silico findings provide a structural basis for the observed SAR and guide the design of new analogues with improved potency and selectivity.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Compound Identity and Purity Confirmation

Spectroscopic techniques are fundamental in providing detailed information about the molecular framework and purity of "1,4-Dihydroxy-9H-thioxanthen-9-one".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of thioxanthenone derivatives. By analyzing the chemical shifts (δ) in ppm, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map the precise arrangement of atoms within the molecule.

For "1,4-Dihydroxy-9H-thioxanthen-9-one," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) and dihydroxy-substituted rings, as well as signals for the two hydroxyl (-OH) protons. The ¹³C NMR spectrum would reveal signals for the carbonyl carbon (C=O), the carbon atoms of the aromatic rings, and the carbons bonded to the hydroxyl groups and the sulfur atom. Although specific spectral data for this exact compound is not detailed in the provided sources, data from analogous thioxanthenone structures illustrate the typical chemical shifts observed. rsc.org

Table 1: Illustrative NMR Data for a Substituted Thioxanthenone Derivative This table is based on data for 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl benzoate (B1203000) and serves as an example of typical NMR shifts for this class of compounds. rsc.org

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹³C | 180.0 | Carbonyl (C=O) |

| ¹³C | 110.4 - 149.9 | Aromatic Carbons (Ar-C) |

| ¹H | 7.04 - 8.62 | Aromatic Protons (Ar-H) |

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "1,4-Dihydroxy-9H-thioxanthen-9-one" and for separating it from starting materials, byproducts, or impurities. Typically, a reverse-phase (RP) HPLC method is employed. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The compound is passed through a column, such as a Newcrom R1, with a mobile phase commonly consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. sielc.comsielc.com A UV-Vis detector is used to monitor the column eluent, as the thioxanthenone chromophore absorbs strongly in the UV-visible range, allowing for sensitive detection and quantification.

Table 2: Typical HPLC Parameters for Thioxanthenone Analysis Based on methods for related thioxanthenone compounds. sielc.comsielc.com

| Parameter | Description |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Phosphoric Acid or Formic Acid |

| Detection | UV-Vis Spectroscopy |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing a powerful tool for both purity assessment and identity confirmation. Following separation by LC, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. rsc.org This allows for the precise confirmation of the molecular weight of "1,4-Dihydroxy-9H-thioxanthen-9-one." For LC-MS applications, the phosphoric acid often used in HPLC mobile phases is replaced with a volatile alternative, such as formic acid, to ensure compatibility with the mass spectrometer. sielc.com Analysis of related compounds has shown the utility of ESI-MS in identifying the protonated molecule [M+H]⁺. rsc.org

Table 3: Example LC-MS Data for a Thioxanthenone Derivative Based on ESI-MS analysis of 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate. rsc.org

| Ionization Mode | Observed Ion | m/z |

| ESI Positive | [M+H]⁺ | 402.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the "1,4-Dihydroxy-9H-thioxanthen-9-one" molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. Studies on related compounds, such as 2-methyl-9H-thioxanthene-9-one, show strong absorption in the UV-Vis-NIR region. rsc.org The electronic absorption spectra of these compounds and their ions can be interpreted using computational methods like time-dependent DFT. rsc.org These analyses provide insight into the electronic structure and can help explain the electrochromic behavior of materials derived from these molecules. rsc.org

Electrochemical Characterization for Redox Behavior

Electrochemical methods are critical for understanding the electron transfer properties of "1,4-Dihydroxy-9H-thioxanthen-9-one," which is particularly relevant given its characterization as a strong electron acceptor. researchgate.net

Cyclic Voltammetry (CV) is a primary technique for probing the redox behavior of electroactive species. ossila.com In a CV experiment, the potential applied to a working electrode is swept linearly in forward and reverse directions, and the resulting current is measured. The resulting plot, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For "1,4-Dihydroxy-9H-thioxanthen-9-one," CV can be used to characterize its electron-accepting nature. researchgate.net Electrochemical studies of structurally similar 1,4-dihydroxybenzenes show that they generally undergo a reversible two-electron oxidation-reduction reaction. mdpi.com Similarly, the electrochemical behavior of 1,3-dihydroxy-9H-thioxanthen-9-one has been investigated to understand its complexation and redox reactions. scholarscentral.com A CV analysis of "1,4-Dihydroxy-9H-thioxanthen-9-one" would reveal its reduction potential(s), providing quantitative data on its ability to accept electrons and the stability of the resulting reduced species (radical anion and dianion).

Table 4: Key Parameters from Cyclic Voltammetry This table outlines the typical data obtained from a CV experiment. ossila.comresearchgate.net

| Parameter | Symbol | Information Provided |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs |

| Anodic Peak Potential | Epa | Potential at which oxidation occurs |

| Half Wave Potential | E₁/₂ | Approximates the formal redox potential |

| Cathodic Peak Current | Ipc | Related to analyte concentration and diffusion |

| Anodic Peak Current | Ipa | Related to analyte concentration and diffusion |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, such as radical anions. The formation of the radical anion of 1,4-Dihydroxy-9H-thioxanthen-9-one can be achieved through electrochemical reduction. Studies on related thioxanthene (B1196266) structures, such as 1H-thioxanthene-1,4,9-trione, have shown that electrochemical reduction leads to the formation of long-lived radical anions. researchgate.net

While specific EPR spectral data for the 1,4-Dihydroxy-9H-thioxanthen-9-one radical anion is not extensively documented in publicly available literature, the principles of EPR spectroscopy allow for a theoretical understanding of its characterization. The EPR spectrum would be expected to provide key information:

g-factor: The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Its value for an organic radical is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the distribution of the unpaired electron's spin density across the molecule, particularly its interaction with the sulfur atom.

Hyperfine Splitting: The interaction of the unpaired electron with magnetic nuclei (such as ¹H) within the molecule leads to the splitting of the EPR signal into multiple lines. The pattern and magnitude of this hyperfine splitting are highly informative about the molecular structure of the radical anion. Analysis of the hyperfine coupling constants would allow for the mapping of the spin density distribution on the various proton positions of the aromatic rings.

For analogous compounds like dihydroxyanthrasemiquinones, EPR spectroscopy has been successfully used to establish the structure of the radical anions formed upon reduction. osti.gov This underscores the potential of EPR to provide a detailed electronic picture of the 1,4-Dihydroxy-9H-thioxanthen-9-one radical anion.

Table 1: Expected EPR Parameters for the Radical Anion of 1,4-Dihydroxy-9H-thioxanthen-9-one

| Parameter | Expected Information | Significance |

| g-factor | Value close to 2.0023 with potential shifts | Indicates the influence of the heteroatom (sulfur) and oxygen substituents on the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constants (A) | Splitting patterns from interactions with ¹H nuclei | Provides a map of the unpaired electron spin density distribution across the molecular framework. |

3D Spectroelectrochemistry for Intermediate Analysis

3D spectroelectrochemistry is an advanced analytical technique that combines electrochemistry with UV-Vis-NIR spectroscopy. This method allows for the simultaneous monitoring of changes in the electronic absorption spectrum of a compound as a function of the applied electrode potential and time. It is particularly valuable for identifying and characterizing transient intermediates formed during electrochemical reactions.

The electrochemical reduction of thioxanthenone derivatives has been effectively studied using 3D spectroelectrochemistry. For instance, research on 2-methyl-9H-thioxanthene-9-one has demonstrated that this technique can clearly distinguish between the neutral species, the radical anion, and the dianion, each exhibiting distinct and strong absorption bands in the UV-Vis-NIR region. rsc.org An empirical kinetic model based on the analysis of the total charge passed and the established electrochemical mechanism can be used to describe the time-dependent changes in the optical density observed in the 3D spectroelectrochemical data. rsc.org

In the context of 1,4-Dihydroxy-9H-thioxanthen-9-one, 3D spectroelectrochemistry would be instrumental in:

Identifying Intermediates: Tracking the appearance and disappearance of new absorption bands as the potential is swept, allowing for the identification of the radical anion and potentially the dianion.

Determining Spectral Signatures: Recording the full absorption spectra of these transient species, which is crucial for understanding their electronic structure.

Investigating Reaction Kinetics: By analyzing the evolution of the spectra over time, it is possible to gain insights into the stability and reaction kinetics of the generated intermediates.

The electrochemical reduction of 1H-thioxanthene-1,4,9-trione, a related precursor, has been shown to be a three-stage process involving a long-lived radical anion and an unstable dianion, ultimately leading to the formation of 1,4-dihydroxy-9H-thioxanthen-9-one. researchgate.net This highlights the complexity of the electrochemical behavior and the necessity of techniques like 3D spectroelectrochemistry for a comprehensive analysis.

Table 2: Application of 3D Spectroelectrochemistry to 1,4-Dihydroxy-9H-thioxanthen-9-one Reduction

| Intermediate Species | Expected Observation in 3D Spectroelectrochemistry | Information Gained |

| Neutral Molecule | Initial absorption spectrum at the starting potential. | Baseline spectrum for comparison. |

| Radical Anion | Appearance of new, strong absorption bands in the Vis-NIR region upon one-electron reduction. | Spectral signature and potential for quantification. |

| Dianion | Further changes in the absorption spectrum upon a second reduction step, potentially with a hypsochromic or bathochromic shift compared to the radical anion. rsc.org | Identification and characterization of the second reduction product. |

Computational Chemistry and Theoretical Modeling of 1,4 Dihydroxy 9h Thioxanthen 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.decore.ac.uk It is particularly effective for calculating the properties of molecules like 1,4-Dihydroxy-9H-thioxanthen-9-one, offering a balance between accuracy and computational cost. core.ac.uk

DFT calculations have been successfully applied to related thioxanthenone derivatives to determine their optimized geometries, including bond lengths and angles, and to assign experimental infrared (IR) spectral frequencies. tandfonline.com For instance, studies on similar compounds have utilized the B3LYP functional with a 6-31G(d) basis set to achieve reliable geometric parameters. tandfonline.com

The electronic properties of 1,4-Dihydroxy-9H-thioxanthen-9-one are of significant interest. It has been identified as a strong electron acceptor, a characteristic attributed to its thioxanthone core. researchgate.net DFT calculations can quantify this property by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical reactions. This is crucial for understanding its synthesis and its interactions with other molecules. For example, quantum chemical calculations on related xanthione derivatives have been used to understand the nature of electronic transitions and the influence of substituent groups on the electronic spectra. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 1,4-Dihydroxy-9H-thioxanthen-9-one

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -3.0 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 3.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the system's evolution, providing a three-dimensional "movie" at the atomic level. nih.govyoutube.com

For 1,4-Dihydroxy-9H-thioxanthen-9-one, MD simulations can be employed for detailed conformational analysis. The thioxanthenone core is largely planar, but the hydroxyl groups can exhibit rotational freedom. MD simulations can explore the preferred orientations of these groups and the energetic barriers between different conformations. This information is vital for understanding how the molecule presents itself for intermolecular interactions.

When studying the interaction of 1,4-Dihydroxy-9H-thioxanthen-9-one with a biological target, such as an enzyme or receptor, MD simulations are invaluable. They can reveal the dynamic behavior of the ligand within the binding site, identifying key interactions (like hydrogen bonds and van der Waals forces) and their stability over time. nih.gov This method can help understand the structural basis for the molecule's biological activity and can be used to assess the stability of the ligand-protein complex. nih.govnih.gov Enhanced sampling techniques, such as metadynamics or replica exchange MD, can be used to overcome energy barriers and more thoroughly explore the binding and unbinding pathways. livecomsjournal.org

Table 2: Potential Applications of MD Simulations for 1,4-Dihydroxy-9H-thioxanthen-9-one

| Application | Information Gained | Relevance |

| Conformational Analysis in Solution | Preferred dihedral angles of hydroxyl groups, ring flexibility. | Understanding the molecule's shape and polarity in different environments. |

| Ligand-Protein Binding | Binding modes, interaction energies, residence time in binding pocket. | Elucidating the mechanism of action for potential therapeutic applications. |

| Solvation Dynamics | Distribution and orientation of solvent molecules around the solute. | Predicting solubility and understanding solvent effects on reactivity. |

Prediction of Reactivity and Stability Profiles

Theoretical modeling is a powerful tool for predicting the reactivity and stability of 1,4-Dihydroxy-9H-thioxanthen-9-one. These predictions are derived from the electronic structure and energetic properties calculated using methods like DFT.

The reactivity of the molecule can be predicted by analyzing several computed parameters. The HOMO and LUMO energies and their spatial distribution indicate the likely sites for electrophilic and nucleophilic attack, respectively. A high HOMO energy suggests susceptibility to oxidation, while a low LUMO energy points to a propensity for reduction, consistent with its known electron-acceptor character. researchgate.net The presence of hydroxyl groups suggests it can act as a nucleophile or participate in hydrogen bonding. researchgate.net

The stability of 1,4-Dihydroxy-9H-thioxanthen-9-one can also be assessed computationally. Thermodynamic stability is often evaluated by calculating the molecule's total energy at its optimized geometry. The HOMO-LUMO gap also serves as an indicator of kinetic stability; a larger gap suggests lower reactivity and thus greater stability. The fact that this compound can be used as a monomer in polycondensation reactions to synthesize thermally stable polymers suggests it possesses considerable intrinsic stability. researchgate.net

Table 3: Computationally Derived Parameters for Predicting Reactivity and Stability

| Parameter | Method of Calculation | Interpretation |

| HOMO-LUMO Gap | DFT | A larger gap correlates with higher kinetic stability. |

| Electron Affinity & Ionization Potential | DFT (from orbital energies via Koopmans' theorem or ΔSCF) | Quantifies the ability to accept or donate an electron, respectively. |

| Molecular Electrostatic Potential (MEP) Map | DFT | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Bond Dissociation Energies | DFT | Predicts the stability of specific chemical bonds and potential fragmentation pathways. |

Applications in Materials Science and Advanced Industrial Chemistry Research

Development of Electroactive Polymers for Organic Electronics

Researchers have successfully synthesized novel electroactive polymers utilizing 1,4-Dihydroxy-9H-thioxanthen-9-one. A notable example is a fluorinated thermally stable polyaryl ether (FPAE-ThS), created through the interaction of 1,4-Dihydroxy-9H-thioxanthen-9-one with perfluorobiphenyl. researchgate.netresearchgate.netresearchgate.net This polymer demonstrates significant potential for use in organic electronic devices due to its specific charge transport and resistive switching properties. researchgate.net

A key feature of polymers derived from 1,4-Dihydroxy-9H-thioxanthen-9-one is the integration of the thioxanthenone moiety as an electron-acceptor block within the polymer chain. researchgate.netresearchgate.net Thioxanthone and its derivatives are known electron-accepting compounds. researchgate.net The presence of hydroxyl groups on the 1,4-Dihydroxy-9H-thioxanthen-9-one molecule enables its synthesis into electroactive polymers where it functions as an effective in-chain electron acceptor. researchgate.net This is a crucial requirement for creating thermostable and ambipolar polymers, where alternating electron-donor and electron-acceptor blocks facilitate the trap mechanism of electron transport necessary for certain electronic applications. researchgate.net

For instance, the synthesis of FPAE-ThS was motivated by the opportunity to create an electroactive polymer with these thioxanthone-like structures serving as the electron-acceptor component. researchgate.netresearchgate.net

Studies on thin films of polymers incorporating 1,4-Dihydroxy-9H-thioxanthen-9-one have elucidated the primary mechanism of charge transport. In the case of the FPAE-ThS polymer film, the charge transport mechanism is governed by phonon-assisted tunneling between neighboring traps. researchgate.netresearchgate.net This process involves charge carriers moving from one localized trap state to another, with the energy difference being compensated by the absorption or emission of a phonon. nih.gov

The investigation of current density versus electric field characteristics at various temperatures confirmed this model. researchgate.net The analysis of these films allows for the characterization of trap energies, providing insight into the material's electronic behavior. researchgate.net In the FPAE-ThS film, the thermal and optical trap ionization energies were determined to be 1.0 eV and 2.0 eV, respectively, with a high trap concentration of approximately 1.0 × 10²⁰ cm⁻³. researchgate.netresearchgate.net

Table 1: Trap Characteristics of FPAE-ThS Polymer Film

| Parameter | Value | Reference |

| Thermal Trap Ionization Energy | 1.0 eV | researchgate.netresearchgate.net |

| Optical Trap Ionization Energy | 2.0 eV | researchgate.netresearchgate.net |

| Trap Concentration (N) | 1.0 × 10²⁰ cm⁻³ | researchgate.netresearchgate.net |

| Charge Transport Mechanism | Phonon-Assisted Tunneling | researchgate.netresearchgate.net |

Polymers based on 1,4-Dihydroxy-9H-thioxanthen-9-one are actively being researched for their memristive effects. Resistive switching is a phenomenon where a material can change its electrical resistivity between different stable states when subjected to an electrical stress, a property essential for resistive random-access memories (RRAM). utexas.eduscholarpedia.org

A prototype memory device fabricated using a thin film of the FPAE-ThS polymer demonstrated clear resistive switching behavior. researchgate.netresearchgate.net The device exhibited a significant difference, spanning four orders of magnitude, between its high and low resistance states, indicating its potential for use as a non-volatile memory element. researchgate.net This behavior is critical for applications in memristor technologies, which require materials with stable and switchable resistance states. researchgate.net

Research as Components in Dyes and Photoinitiators

While other derivatives of thioxanthenone, such as 2,4-Diethyl-9H-thioxanthen-9-one and 1-Chloro-4-propoxy-9H-thioxanthen-9-one, are utilized as photoinitiators in industrial applications, current research has not prominently featured 1,4-Dihydroxy-9H-thioxanthen-9-one for these specific purposes. chemicalbook.comsigmaaldrich.combiosynth.comsigmaaldrich.com Photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization. chemicalbook.com The focus of research on 1,4-Dihydroxy-9H-thioxanthen-9-one has been concentrated on its electronic properties for semiconductor and memory applications rather than its photochemical reactivity for initiating polymerization in dyes or coatings.

Exploration in Next-Generation Memory and Neuromorphic Artificial Intelligence Devices

The demonstrated memristive and resistive switching properties of polymers derived from 1,4-Dihydroxy-9H-thioxanthen-9-one position them as promising materials for future electronic systems. researchgate.net There is significant potential for these materials in next-generation flash memory and neuromorphic artificial intelligence devices. researchgate.net

Neuromorphic computing is an approach that designs computer chips to mimic the neural networks of the human brain, aiming to achieve high efficiency and low power consumption. nih.govtdk.com The ability of memristive devices to store multiple resistance states and perform in-memory computing aligns with the architectural principles of neuromorphic systems. tdk.com The resistive switching behavior observed in the FPAE-ThS polymer, with its distinct high and low resistance states, makes it a candidate for creating the artificial synapses and neurons that are the building blocks of such brain-inspired computing hardware. researchgate.netnih.gov

Future Research Trajectories and Identified Knowledge Gaps

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The primary known synthesis of 1,4-Dihydroxy-9H-thioxanthen-9-one involves the cyclization of an arylsulfanylbenzoic acid with benzoquinone, which effectively installs the hydroxyl groups at the 1 and 4 positions. While effective, the exploration of alternative and potentially more versatile synthetic methodologies is a crucial future direction.

Identified Knowledge Gaps and Future Research:

Novel Synthetic Methodologies: There is a need to develop new synthetic routes that offer greater modularity and control over substituent placement on the thioxanthenone core. Methodologies such as palladium-catalyzed cross-coupling reactions, which have been successful in the synthesis of other complex heterocyclic systems, remain largely unexplored for the direct synthesis of polyhydroxylated thioxanthenones.

Green Chemistry Approaches: Future synthetic work should focus on developing more environmentally benign processes. This could include the use of catalytic systems, solvent-free reactions, or flow chemistry to improve efficiency and reduce waste.

Diverse Derivatization: The two hydroxyl groups and the aromatic backbone of 1,4-Dihydroxy-9H-thioxanthen-9-one are ripe for a wide range of derivatization strategies that have yet to be systematically investigated. Research into etherification, esterification, and the introduction of various functional groups through electrophilic aromatic substitution could yield a vast library of new compounds with tailored properties. For instance, derivatization with photo-responsive or electroactive moieties could lead to novel functional materials.

| Potential Derivatization Strategy | Target Property | Potential Application Area |

| Etherification with long alkyl chains | Increased solubility in organic solvents | Organic electronics, solution-processed films |

| Esterification with biocompatible polymers | Enhanced biocompatibility | Drug delivery, biomaterials |

| Introduction of electron-withdrawing groups | Tunable electronic properties | Electron acceptors in organic photovoltaics |

| Attachment of fluorescent dyes | Photosensitization | Photocatalysis, bioimaging |

In-depth Mechanistic Studies at the Sub-molecular Level

A significant knowledge gap exists regarding the detailed electronic and structural dynamics of 1,4-Dihydroxy-9H-thioxanthen-9-one at a sub-molecular level. While it is known to be a strong electron acceptor, a deeper understanding of its excited-state properties, charge transfer mechanisms, and the influence of its hydroxyl groups on its electronic behavior is lacking.

Identified Knowledge Gaps and Future Research:

Photophysical and Electrochemical Characterization: Comprehensive studies using techniques such as ultrafast transient absorption spectroscopy, time-resolved fluorescence spectroscopy, and cyclic voltammetry are needed to fully map the excited-state landscape and redox behavior of this molecule.

Quantum Mechanical Investigations: There is a dearth of high-level quantum mechanical calculations on 1,4-Dihydroxy-9H-thioxanthen-9-one. Such studies could provide invaluable insights into its molecular orbital energies, electron density distribution, and the nature of its electronic transitions.

Host-Guest Chemistry: Investigating the non-covalent interactions of 1,4-Dihydroxy-9H-thioxanthen-9-one with other molecules could reveal its potential in supramolecular chemistry and as a building block for self-assembled materials.

Advanced Computational Approaches for Predictive Design and Optimization

The application of computational chemistry to predict the properties and guide the design of new 1,4-Dihydroxy-9H-thioxanthen-9-one derivatives is a largely untapped area of research. While molecular docking has been employed for other thioxanthone derivatives in the context of medicinal chemistry, a broader application of computational tools is warranted.

Identified Knowledge Gaps and Future Research:

Predictive Modeling of Electronic Properties: The development of accurate computational models, such as those based on Density Functional Theory (DFT), could enable the in silico screening of large libraries of virtual derivatives to identify candidates with optimal electronic properties for specific applications, such as organic semiconductors or photosensitizers.

Structure-Property Relationship Elucidation: Machine learning algorithms could be trained on experimental and computational data to establish robust structure-property relationships. This would accelerate the discovery of new derivatives with desired characteristics without the need for exhaustive synthesis and characterization.

Simulation of Material Properties: For applications in materials science, computational simulations could predict bulk properties such as charge mobility in thin films, crystal packing, and mechanical stability, thereby guiding the design of high-performance materials.

| Computational Tool | Research Objective | Potential Outcome |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties | Identification of candidates for OLEDs and OPVs |

| Molecular Dynamics (MD) Simulations | Understanding intermolecular interactions and morphology | Design of materials with improved charge transport |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing links between structure and biological activity | Rational design of new therapeutic agents |

Novel Applications in Emerging Technologies and Scientific Disciplines

While the use of 1,4-Dihydroxy-9H-thioxanthen-9-one in polymer-based resistive memory devices has been demonstrated, its potential in other emerging technologies remains to be explored. The unique combination of a redox-active core, hydrogen-bonding hydroxyl groups, and a planar aromatic structure suggests a wide range of possibilities.

Identified Knowledge Gaps and Future Research:

Organic Electronics: The strong electron-accepting nature of this compound makes it a promising candidate for n-type organic semiconductors in organic field-effect transistors (OFETs) and as an electron acceptor in organic photovoltaic (OPV) devices. Research is needed to synthesize suitable derivatives and fabricate and test such devices. Thioxanthone derivatives have shown potential in thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs), a path that could be explored for 1,4-dihydroxy-9H-thioxanthen-9-one derivatives.

Photocatalysis: Thioxanthones are known to be effective photosensitizers. The application of 1,4-Dihydroxy-9H-thioxanthen-9-one and its derivatives as organic photocatalysts for chemical transformations, such as in photopolymerization for 3D printing, is a promising and unexplored avenue.

Chemosensors: The hydroxyl groups could act as binding sites for specific analytes. The development of chemosensors based on changes in the fluorescence or electrochemical properties of 1,4-Dihydroxy-9H-thioxanthen-9-one upon binding to ions or small molecules is a feasible research direction.

Biomedical Applications: While the broader family of thioxanthones has been investigated for antitumor properties, the specific biological activity of 1,4-Dihydroxy-9H-thioxanthen-9-one is not well-characterized. Future research could explore its potential as a therapeutic agent or as a scaffold for the development of new drugs.

Q & A

Basic Research Questions

Q. How can researchers determine the octanol-water partition coefficient (log P) of 1,4-Dihydroxy-9H-thioxanthen-9-one experimentally?